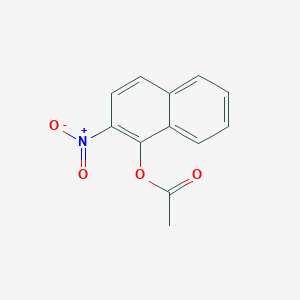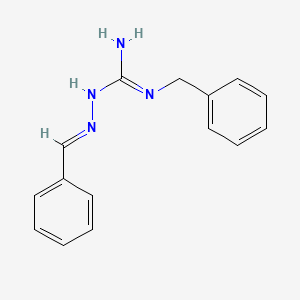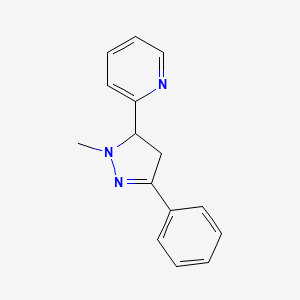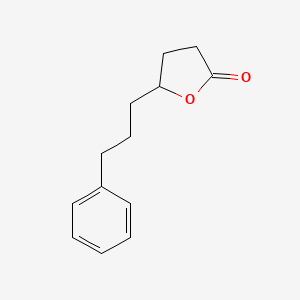![molecular formula C19H14ClNO3S B14150588 2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid CAS No. 938006-56-5](/img/structure/B14150588.png)
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, a naphthalen-1-ylsulfanyl group, and an acetylamino group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Naphthalen-1-ylsulfanyl Acetylation: Naphthalen-1-thiol is reacted with acetyl chloride in the presence of a base such as pyridine to form naphthalen-1-ylsulfanyl acetate.
Chlorination: The resulting naphthalen-1-ylsulfanyl acetate is then chlorinated using thionyl chloride to introduce the chloro group.
Amination: The chlorinated intermediate is reacted with 2-amino-5-chlorobenzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The naphthalen-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.
Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: Corresponding amine and carboxylic acid.
Aplicaciones Científicas De Investigación
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The chloro group and the naphthalen-1-ylsulfanyl group may interact with enzymes or receptors, leading to modulation of their activity. The acetylamino group can also play a role in binding to biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid
- 2-Chloro-5-{[(methylsulfanyl)acetyl]amino}benzoic acid
- 2-Chloro-5-{[(ethylsulfanyl)acetyl]amino}benzoic acid
Uniqueness
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid is unique due to the presence of the naphthalen-1-ylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research fields.
Propiedades
Número CAS |
938006-56-5 |
|---|---|
Fórmula molecular |
C19H14ClNO3S |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
2-chloro-5-[(2-naphthalen-1-ylsulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C19H14ClNO3S/c20-16-9-8-13(10-15(16)19(23)24)21-18(22)11-25-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,21,22)(H,23,24) |
Clave InChI |
HAJNRAYHNJWZFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)

![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)

![N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14150536.png)
![N-(4-chlorophenyl)-2-[(5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide](/img/structure/B14150550.png)
![O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine](/img/structure/B14150557.png)


![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)

![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)
